1-(2-(Methylamino)ethyl)pyrrolidin-2-one
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Overview
Description
1-(2-(Methylamino)ethyl)pyrrolidin-2-one is an organic compound with the molecular formula C7H14N2O It is a pyrrolidinone derivative, characterized by the presence of a methylamino group attached to an ethyl chain, which is further connected to the pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-(Methylamino)ethyl)pyrrolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 2-pyrrolidinone with 2-bromoethylamine hydrobromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the amino group, forming the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Methylamino)ethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Substituted pyrrolidinone derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(Methylamino)ethyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2-(Methylamino)ethyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
1-(2-(Amino)ethyl)pyrrolidin-2-one: Lacks the methyl group on the amino moiety, which may affect its reactivity and biological activity.
1-(2-(Dimethylamino)ethyl)pyrrolidin-2-one: Contains an additional methyl group, potentially altering its chemical properties and interactions.
1-(2-(Ethylamino)ethyl)pyrrolidin-2-one: Features an ethyl group instead of a methyl group, influencing its steric and electronic characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[2-(methylamino)ethyl]pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-8-4-6-9-5-2-3-7(9)10/h8H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMQNNPMIDGBKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1CCCC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610603 |
Source
|
Record name | 1-[2-(Methylamino)ethyl]pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86273-80-5 |
Source
|
Record name | 1-[2-(Methylamino)ethyl]pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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